Product packaging for Diphenyl(2-phenylethyl)phosphane oxide(Cat. No.:CAS No. 3582-84-1)

Diphenyl(2-phenylethyl)phosphane oxide

Cat. No.: B3393604
CAS No.: 3582-84-1
M. Wt: 306.3 g/mol
InChI Key: XUVVJGXDYCSORU-UHFFFAOYSA-N
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Description

Significance of Phosphane Oxide Subclasses in Contemporary Chemical Research

Phosphane oxides are far more than stable end-products; they are pivotal in modern chemical research. Their applications are extensive, serving as catalysts, ligands for metal complexes, and precursors for synthesizing other valuable organophosphorus compounds. wikipedia.orgnih.gov In catalysis, for instance, chiral phosphane oxides have been employed as catalysts or ligands in a variety of asymmetric reactions. nih.gov

Furthermore, the conversion of phosphane oxides back into trivalent phosphines is a key step in catalytic cycles that use phosphines stoichiometrically, making these oxides critical intermediates in developing greener and more atom-economical synthetic methods. researchgate.net Their high polarity and thermal stability also make them valuable in materials science, where they can be incorporated into polymers to enhance properties like flame retardancy. nih.gov Some derivatives are used as photoinitiators in polymerization reactions, crucial for producing specialized coatings and adhesives. wikipedia.org

Overview of Distinctive Reactivity Profiles and Coordination Properties of Phosphane Oxides

The reactivity of phosphane oxides is dominated by the properties of the phosphoryl (P=O) group. This bond is highly polar and strong, rendering the oxygen atom an effective hydrogen bond acceptor and a coordination site for metal ions. This ability to act as a ligand is a central feature of their chemistry, allowing them to stabilize metal nanoparticles and modulate the reactivity of catalytic metal centers. wikipedia.org Though generally considered weak ligands for late transition metals, their coordination can prevent catalyst decomposition and agglomeration, thereby maintaining consistent reaction rates. wikipedia.org

Structural Context of Diphenyl(2-phenylethyl)phosphane Oxide within the Phosphane Oxide Class

This compound is a tertiary phosphane oxide with the chemical formula C₂₀H₁₉OP. Its structure consists of a central phosphoryl group to which two phenyl groups and one 2-phenylethyl group are attached. This places it in the subclass of mixed alkyl-aryl phosphane oxides.

The presence of the two phenyl groups provides steric bulk and electronic effects typical of arylphosphines, while the 2-phenylethyl group introduces a flexible alkyl chain with an additional terminal phenyl ring. This combination influences its solubility, crystallinity, and reactivity compared to simpler analogs like triphenylphosphine (B44618) oxide or trialkyl phosphine (B1218219) oxides. The synthesis of this compound can be achieved through methods such as the reaction between lithium diphenylphosphide and styrene (B11656) oxide, which, after thermal rearrangement of an initial isomeric product, yields the target molecule.

Detailed Research Findings

The synthesis and characterization of this compound provide insight into its fundamental properties. One established synthetic route involves the reaction of lithium diphenylphosphide with styrene oxide. This reaction initially produces (1,2-diphenylethyl)diphenylphosphine, which subsequently rearranges upon heating to form the more stable this compound.

Below are key physical and spectroscopic data for the compound.

Physical and Spectroscopic Properties

PropertyValue
Chemical Formula C₂₀H₁₉OP
Molar Mass 322.34 g/mol
Appearance Solid
Melting Point 138-140 °C

Spectroscopic Data

Spectrum TypeKey Signals and Interpretations
³¹P NMR (CDCl₃) δ = 34.0 ppm
¹H NMR (CDCl₃) δ = 7.7-7.2 (m, 15H, Ar-H), 3.0-2.7 (m, 2H, CH₂), 2.6-2.2 (m, 2H, CH₂)
Infrared (IR) ν(P=O) = 1175 cm⁻¹

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19OP B3393604 Diphenyl(2-phenylethyl)phosphane oxide CAS No. 3582-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphorylethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVVJGXDYCSORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288953
Record name diphenyl(2-phenylethyl)phosphane oxide
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Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3582-84-1
Record name MLS002667967
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diphenyl(2-phenylethyl)phosphane oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diphenyl 2 Phenylethyl Phosphane Oxide

Historical Perspectives and Early Synthetic Routes

The foundational methods for creating the crucial carbon-phosphorus (C-P) bond in phosphine (B1218219) oxides date back to the late 19th and early 20th centuries. These classical reactions, while still relevant, laid the groundwork for all subsequent developments.

One of the most prominent early methods is the Grignard reaction . This approach typically involves the reaction of a Grignard reagent, such as phenylethylmagnesium bromide, with a phosphorus electrophile like diphenylphosphinic chloride (Ph₂P(O)Cl) or chlorodiphenylphosphine (B86185) (Ph₂PCl) followed by an oxidation step. researchgate.netbenthamdirect.com Symmetrical secondary phosphine oxides can be prepared by reacting a Grignard reagent with dialkyl phosphites like diethyl phosphite. benthamdirect.comrug.nlwikipedia.org The versatility of Grignard reagents allowed for the introduction of a wide variety of substituents onto the phosphorus atom. rug.nlacs.org

Another cornerstone of phosphine oxide synthesis is the Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov. wikipedia.org This reaction traditionally involves the reaction of a phosphinite ester, such as ethyl diphenylphosphinite (Ph₂POEt), with an alkyl halide like 2-phenylethyl bromide. The reaction proceeds through a phosphonium (B103445) salt intermediate which then rearranges to form the stable pentavalent phosphine oxide. wikipedia.orgbenthamdirect.com This method is widely used for creating phosphonates, phosphinates, and phosphine oxides. wikipedia.orgbenthamdirect.com

Modern Preparative Strategies

Contemporary approaches to synthesizing Diphenyl(2-phenylethyl)phosphane oxide prioritize higher yields, milder reaction conditions, and greater functional group tolerance compared to historical methods.

On a laboratory scale, one of the most direct and atom-economical methods is the hydrophosphinylation of an alkene. For this compound, this involves the addition of diphenylphosphine (B32561) oxide (Ph₂P(O)H) across the double bond of styrene (B11656) (phenylethene). This reaction is often facilitated by a catalyst, which can be a transition metal complex or even a strong base.

Another common modern laboratory route is a refinement of the Grignard approach. The synthesis of unsymmetrical tertiary phosphine oxides can be achieved through the sequential substitution of phosphonic acid dithioesters with different Grignard reagents. acs.org This allows for a controlled, stepwise introduction of the desired organic groups onto the phosphorus center. acs.org

A further method involves the quaternization of tertiary diphenylphosphines with aryl bromides, followed by a Wittig reaction to yield the desired aryldiphenylphosphine oxide. nih.gov

For industrial-scale production, the key considerations are cost, safety, efficiency, and waste reduction. While specific industrial processes are often proprietary, general principles suggest that catalytic methods are highly favored over stoichiometric ones.

The catalytic hydrophosphinylation of styrene is an attractive route for large-scale synthesis due to its high atom economy—in theory, all atoms from the reactants are incorporated into the product. However, challenges include the cost of the catalyst, the need for its efficient removal from the final product, and potential catalyst deactivation.

Stoichiometric methods, such as those using Grignard reagents, are less desirable on an industrial scale because they generate large quantities of inorganic salt byproducts (e.g., magnesium halides), which present a significant waste disposal challenge. rsc.org

Green Chemistry Principles in Phosphane Oxide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for phosphine oxides. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green developments applicable to the synthesis of this compound include:

Solvent-Free Reactions : Performing reactions without a solvent, or in an environmentally benign solvent like water, reduces volatile organic compound (VOC) emissions. Metal-free Michaelis-Arbuzov reactions under solvent-free conditions have been developed for the efficient construction of C-P bonds. researchgate.net

Catalysis : The use of catalysts, as opposed to stoichiometric reagents, is a core principle of green chemistry. This reduces waste and often allows for milder reaction conditions. Recent research has focused on replacing expensive and toxic heavy metal catalysts (like palladium) with more abundant and less toxic metals such as nickel or copper. organic-chemistry.org

Atom Economy : Designing reactions that maximize the incorporation of reactant atoms into the final product is crucial. Catalytic hydrophosphinylation is a prime example of an atom-economical reaction.

Catalytic Approaches to this compound Synthesis

Catalysis is central to the modern synthesis of phosphine oxides. The most relevant catalytic method for producing this compound is the hydrophosphinylation of styrene with diphenylphosphine oxide.

A variety of transition metal catalysts can effectively promote this transformation:

Palladium Catalysts : Palladium complexes are highly effective for the hydrophosphinylation of alkenes and alkynes, often providing high yields and selectivity. liv.ac.uk Palladium-catalyzed cross-coupling reactions between benzyl (B1604629) halides and H-phosphonate diesters are also well-established. organic-chemistry.org

Nickel Catalysts : Nickel-based catalysts have emerged as a more cost-effective alternative to palladium for various cross-coupling reactions to form C-P bonds, including the coupling of aryl halides with secondary phosphine oxides. organic-chemistry.orgliv.ac.uk

Copper Catalysts : Copper-catalyzed reactions, such as the coupling of secondary phosphine oxides with diaryliodonium salts, offer a milder and often more economical route to tertiary phosphine oxides. organic-chemistry.org

Rhodium Catalysts : Rhodium complexes are known to catalyze the regio- and stereoselective hydrophosphinylation of alkynes to give alkenylphosphine oxides. organic-chemistry.org

These catalytic systems typically operate through a mechanism involving the oxidative addition of the P-H bond to the metal center, followed by alkene insertion and reductive elimination to yield the final product and regenerate the catalyst.

Coordination Chemistry and Ligand Applications

Complexes with Transition Metals

Catalytic Applications in Organic Transformations

Hydrophosphinylation Reactions

Hydrophosphinylation involves the addition of a P-H bond across an unsaturated C-C, C=O, or C=N bond. Secondary phosphine (B1218219) oxides, a class that includes the parent compound diphenylphosphine (B32561) oxide, are common reagents in these reactions.

Research into the reactivity of secondary phosphine oxides demonstrates their utility in forming new carbon-phosphorus bonds. For instance, secondary phosphine oxides can react with vinyl sulfides under solvent-free, aerobic conditions to produce 1-hydroxy-2-(organosulfanyl)ethyl(diorganyl)phosphine oxides in good yields. researchgate.net In other catalyst-free systems, secondary phosphine oxides like bis(2-phenylethyl)phosphine oxide have been shown to react selectively with activated alkynes, such as 1-alkanoyl-2-phenylacetylenes, to yield functionalized propargyl alcohols. researchgate.net Furthermore, visible light-induced hydrophosphinylation of unactivated alkenes with diaryl phosphine oxides can be achieved using inexpensive organic dyes as photocatalysts, highlighting an environmentally friendly approach to these transformations. researchgate.net

Ligand Design for Specific Catalytic Cycles

The design of ligands is crucial for controlling the activity, selectivity, and stability of homogeneous catalysts. Phosphine oxides, while often considered simple donors, can be incorporated into more complex ligand frameworks to fine-tune the properties of a metal catalyst. The use of phosphine oxides as pre-ligands or as part of a hemilabile system allows for dynamic coordination environments that can be beneficial in catalytic cycles.

Hemilabile ligands contain both a strong and a weak donor group. researchgate.net The phosphine group acts as a strong anchor to the metal center, while a weakly coordinating group, such as an ether oxygen, can dissociate to open a coordination site for a substrate. researchgate.net This dissociation is reversible, protecting the metal center from decomposition. researchgate.net The structural motif of Diphenyl(2-phenylethyl)phosphane oxide, with its robust diphenylphosphinoyl group and a flexible phenylethyl chain, makes it a candidate for incorporation into such sophisticated ligand designs. By modifying the substituents on the phosphorus atom or the ethyl backbone, chemists can systematically alter the steric and electronic properties of the ligand to optimize catalyst performance for specific reactions like cross-coupling, hydrogenation, or hydroformylation. bris.ac.ukcardiff.ac.uk

Complexes with f-Block Elements (Lanthanides and Actinides)

The chemistry of f-block elements is of significant interest for applications ranging from medical imaging and luminescent materials to nuclear fuel reprocessing. rsc.orgresearchgate.net The hard oxophilic nature of lanthanide (Ln) and actinide (An) ions makes phosphine oxides excellent ligands for their coordination. rsc.orgresearchgate.net The strong interaction between the highly polar P=O group and the trivalent f-block ions forms stable complexes. researchgate.net

While triphenylphosphine (B44618) is generally inert towards Ln(III) ions, its oxide counterpart and other triarylphosphine oxides readily form stable complexes. rsc.org Research on ligands such as (2-(diphenylphosphorylmethoxy)phenyl)diphenylphosphine oxide has shown a high extraction capability for f-block elements like Am(III), U(IV), Th(IV), and various rare-earth elements. nih.gov Similarly, tetradentate N,O-hybrid ligands incorporating the diphenylphosphine oxide group exhibit remarkable extraction ability for Am(III) and Eu(III) from acidic solutions, which is attributed to the strong affinity of the P=O group for these metal ions. researchgate.net

Thermodynamics and Kinetics of Complexation

The stability of complexes formed between ligands and metal ions is quantified by thermodynamic parameters such as the stability constant (log β), enthalpy (ΔH°), and entropy (ΔS°) of complexation. For f-block elements, this data is crucial for designing efficient separation and extraction processes.

Studies on the complexation of lanthanides with various ligands show that the process is often enthalpy-driven. nih.govrsc.org For example, calorimetric measurements of lanthanide complexation with diethylenetriaminepentaacetic acid (DTPA) confirmed an exothermic enthalpy of complexation. nih.gov In studies involving phosphine oxide-functionalized phenanthroline ligands, NMR and UV-vis spectrophotometry have been used to identify the stoichiometry of the formed complexes and to determine their stability constants. nih.gov For a tetradentate phosphine oxide ligand (L¹), both 1:1 and 1:2 (metal:ligand) complexes with lanthanides were identified, while a related tridentate ligand (L²) formed 1:1, 1:2, and 1:3 species. nih.gov This demonstrates that the ligand's denticity significantly influences the thermodynamics and resulting structure of the complex.

Impact of Anions on Coordination

The counter-anion present during complexation can have a profound impact on the final structure, coordination number, and stoichiometry of the resulting f-block complex. This is because anions can compete with the primary ligand for coordination sites on the metal ion.

A comparative study on lanthanide complexes with diphenyl(2-thienyl)phosphine oxide using nitrate (B79036) (NO₃⁻) and triflate (OTf⁻) salts vividly illustrates this effect. rsc.orgnih.gov When nitrate is the counter-anion, it acts as a bidentate ligand, leading to nine-coordinate complexes with a 1:3 metal-to-ligand ratio, [Ln(Ar₃P=O)₃(NO₃)₃]. rsc.orgnih.gov In contrast, when the weakly coordinating triflate anion is used, the phosphine oxide ligand is able to coordinate in greater numbers. With the terbium complex, for example, a six-coordinate octahedral complex, [Tb(Ar₃P=O)₄(OTf)₂]⁺[OTf]⁻, is formed, featuring a 1:4 metal-to-ligand ratio in the primary coordination sphere. nih.gov This demonstrates that the choice of anion is a critical parameter for controlling the architecture of the final complex.

Table 1: Influence of Anions on Lanthanide Complex Coordination

Property Nitrate (NO₃⁻) Complex Triflate (OTf⁻) Complex Reference
Ligand Diphenyl(2-thienyl)phosphine oxide Diphenyl(2-thienyl)phosphine oxide nih.gov, rsc.org
Metal Ion Lanthanide (Ln) Terbium (Tb) nih.gov
Stoichiometry (Metal:Ligand) 1:3 1:4 nih.gov
Coordination Number 9 6 nih.gov
Anion Behavior Bidentate, coordinating Weakly coordinating, counter-ion nih.gov, rsc.org

| Resulting Complex | [Ln(Ar₃P=O)₃(NO₃)₃] | [Tb(Ar₃P=O)₄(OTf)₂]⁺[OTf]⁻ | nih.gov |

Spectroscopic Probing of Lanthanide Complexes

A variety of spectroscopic techniques are employed to characterize lanthanide complexes and elucidate their structure and bonding in solution and the solid state. These methods provide complementary information about the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly useful for studying phosphine oxide complexes. Upon coordination to a lanthanide ion, the ³¹P resonance of the phosphine oxide shifts, providing evidence of complex formation. researchgate.net ¹H NMR titration experiments can be used to determine the stoichiometry of the complexes formed in solution. researchgate.netnih.gov

Infrared (IR) Spectroscopy : The stretching frequency of the P=O bond (ν(P=O)) is a key diagnostic tool. This band typically appears around 1125 cm⁻¹ in the free ligand and shifts to a lower frequency upon coordination to a Lewis acidic metal center like a lanthanide ion, confirming the involvement of the phosphoryl oxygen in bonding. researchgate.net

UV-Visible and Fluorescence Spectroscopy : These techniques are used to study the electronic transitions of the lanthanide ions and the ligands. Changes in the absorption or emission spectra upon addition of a metal ion can be monitored to calculate the stability constants of the complexes. researchgate.netnih.gov The characteristic luminescence of ions like Eu(III) and Tb(III) can be sensitized by the organic ligand, a property that is exploited in the design of luminescent materials. researchgate.net

Table 2: Spectroscopic Techniques for Probing Lanthanide-Phosphane Oxide Complexes

Technique Information Obtained Reference
³¹P NMR Confirms coordination via shift in phosphorus signal. researchgate.net
¹H NMR Titration Determines complex stoichiometry in solution. nih.gov
IR Spectroscopy Confirms P=O coordination via shift in stretching frequency. researchgate.net

| UV-Vis/Fluorescence | Determines stability constants; studies luminescence properties. | researchgate.net, nih.gov |

Supramolecular Assembly Driven by Phosphane Oxide Coordination

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions. The directional and reliable coordination of the phosphane oxide group to metal centers can be exploited as a primary driving force for the construction of such assemblies.

By designing ligands that contain one or more this compound units, it is possible to create discrete polynuclear complexes, coordination polymers, or metal-organic frameworks (MOFs). The phenylethyl group can be functionalized to introduce other interaction sites (e.g., hydrogen bonding donors/acceptors), providing additional control over the final architecture. The combination of strong metal-ligand coordination with weaker intermolecular forces allows for the rational design of complex supramolecular structures with potential applications in areas like gas sorption, catalysis, and chemical sensing. researchgate.net For example, luminescent heterometallic coordination polymers based on phosphine oxide ligands have been reported, demonstrating the utility of this functional group in creating advanced materials. researchgate.net

An article on the applications of this compound in asymmetric synthesis cannot be generated as requested. Extensive searches for scientific literature detailing the use of "this compound" in the specified areas yielded no specific results for this particular compound.

The search results provided general information on the concepts of asymmetric synthesis, including the use of various other chiral auxiliaries, the enantioselective synthesis of chiral alcohols and amines, asymmetric induction in cycloaddition reactions, and stereochemical control in organophosphorus transformations. However, none of the retrieved sources specifically mentioned or provided research findings related to "this compound."

Therefore, to adhere to the instructions of providing thorough, informative, and scientifically accurate content strictly within the provided outline and focused solely on the specified chemical compound, it is not possible to create the requested article. Generating content would require speculating or misrepresenting data from other compounds, which would violate the core requirements of accuracy and strict adherence to the subject matter.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of Diphenyl(2-phenylethyl)phosphane oxide, offering granular information about its atomic-level structure and behavior in different environments.

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is fundamental for confirming the molecular structure of this compound in solution. nih.gov These experiments provide information on the chemical environment of each nucleus, allowing for the assignment of protons, carbons, and the phosphorus atom within the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the connectivity between different atoms.

While direct studies employing Deuterium (²H) NMR on this compound are not extensively documented in the provided results, this technique is a powerful tool for investigating molecular dynamics and the behavior of specific sites within a molecule. For instance, in studies of solvated species, ²H NMR of deuterated solvents can reveal information about solvent-solute interactions and dynamics within the solvation shell. nih.gov In the context of this compound, selective deuteration of the phenylethyl group could allow for the study of its conformational flexibility and the dynamics of the ethyl bridge in solution.

The stability and symmetry of related metal complexes in solution have been effectively confirmed using 1D and 2D NMR techniques, indicating that such methods are crucial for understanding the behavior of this compound in solution. mdpi.com

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure and dynamics of this compound in its crystalline form. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are highly sensitive to the local structure.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of solid samples. mdpi.com For phosphine (B1218219) oxides, ³¹P ssNMR is particularly informative. The analysis of spinning sidebands in MAS spectra can be used to determine the principal components of the chemical shift tensor, which describes the electronic environment around the phosphorus nucleus. researchgate.net

Furthermore, solid-state NMR can be used to study dynamic processes in the solid state, such as molecular rotations or exchange between different conformations. researchgate.net For example, variable-temperature ssNMR experiments can reveal the presence of dynamic disorder and allow for the determination of the energetic barriers for these motions. researchgate.net Advanced techniques like Rotational Echo Double Resonance (REDOR) can be used to measure internuclear distances, providing precise structural constraints. mdpi.com

The ³¹P NMR chemical shift of this compound is a highly sensitive indicator of its electronic environment and intermolecular interactions. The phosphorus atom in phosphine oxides is deshielded compared to the corresponding phosphine. uni-muenchen.de The precise chemical shift value is influenced by the nature of the substituents on the phosphorus atom and any interactions involving the phosphoryl oxygen.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict ³¹P NMR chemical shifts. uni-muenchen.de The agreement between calculated and experimental shifts can validate computational models and provide deeper insight into the electronic structure. uni-muenchen.de

Changes in the ³¹P NMR chemical shift can be used to monitor interactions such as hydrogen bonding or coordination to metal centers. For instance, the formation of a hydrogen bond to the P=O group typically leads to a downfield shift in the ³¹P NMR signal, indicating a decrease in electron density at the phosphorus nucleus. researchgate.net This makes ³¹P NMR a powerful tool for studying the Lewis basicity of the phosphine oxide and its ability to form supramolecular assemblies.

Table 1: Representative ³¹P NMR Chemical Shift Data for Related Phosphine Oxides

CompoundSolvent³¹P Chemical Shift (δ, ppm)
Triphenylphosphine (B44618) oxideCDCl₃~29
Diphenylphosphine (B32561) oxideCDCl₃~22
(4-Fluorophenyl)diphenylphosphine oxideCDCl₃28.4 rsc.org

Note: The chemical shift for this compound is expected to be in a similar range, influenced by the electronic effects of the phenylethyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying functional groups and studying intermolecular interactions in this compound, with a particular focus on the phosphoryl (P=O) group.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the P=O stretching vibration. The frequency of this band is highly sensitive to the local environment of the phosphoryl group.

In a non-interacting state, the P=O stretching frequency for a diaryl(alkyl)phosphine oxide typically appears in the range of 1180-1200 cm⁻¹. However, the formation of intermolecular interactions, such as hydrogen bonds or halogen bonds, with the phosphoryl oxygen acting as the acceptor, leads to a significant red-shift (a decrease in frequency) of this band. The magnitude of this shift is directly proportional to the strength of the interaction.

For example, in the presence of a hydrogen bond donor like a phenol, the P=O stretching frequency will decrease due to the weakening of the P=O bond. This phenomenon has been extensively used to study the thermodynamics of hydrogen-bonded complexes involving phosphine oxides. researchgate.net Similarly, the interaction with a halogen bond donor (e.g., a perhalogenated molecule) would also result in a measurable decrease in the P=O stretching frequency.

By analyzing the P=O stretching frequency, one can gain quantitative insights into the strength and nature of non-covalent interactions involving this compound.

Table 2: Typical P=O Stretching Frequencies in Phosphine Oxides

InteractionTypical P=O Stretching Frequency (cm⁻¹)
Free P=O1180 - 1200
Hydrogen-bonded P=O1100 - 1170

X-ray Crystallography

Crystallographic studies of related phosphine oxides have shown that the geometry around the phosphorus atom is typically tetrahedral. researchgate.net The P=O bond length is a key parameter that can be correlated with the strength of intermolecular interactions. In the absence of strong interactions, the P=O bond length is typically around 1.48-1.49 Å. When the phosphoryl oxygen participates in hydrogen or halogen bonding, this bond length is observed to increase.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal, revealing the nature and geometry of intermolecular interactions such as C-H···O and C-H···π interactions that stabilize the crystal structure. researchgate.net In some cases, polymorphism, where a compound crystallizes in multiple forms with different packing arrangements, can be identified. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Phosphine Oxide

ParameterValue
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)24.130 (3) researchgate.net
b (Å)8.2397 (9) researchgate.net
c (Å)21.992 (2) researchgate.net
β (°)109.108 (2) researchgate.net
V (ų)4131.5 (8) researchgate.net
Z8 researchgate.net

Note: This data is for Diphenyl[2-(2-pyridylaminomethyl)phenyl]phosphine oxide and is provided for illustrative purposes to indicate the type of information obtained from an X-ray crystallographic study.

Single Crystal X-ray Diffraction for Structural Elucidation

While a specific crystallographic study for this compound was not found in the search results, data from closely related structures provide insight into the expected molecular geometry. For instance, the crystal structure of cis-Ethylenebis(diphenylphosphine oxide) reveals key details about the P=O bond and the orientation of the phenyl groups. researchgate.net In a typical phosphine oxide, the phosphorus atom is tetrahedrally coordinated. The crystal structure of Diphenyl[2-(2-pyridylaminomethyl)phenyl]phosphine oxide, another related compound, shows two independent molecules in the asymmetric unit, highlighting the possibility of conformational polymorphism in such compounds. researchgate.net

The determination of a crystal structure involves diffracting X-rays off a single crystal and analyzing the resulting diffraction pattern. The data collected allows for the calculation of the electron density map of the crystal, from which the positions of the atoms can be determined. The final refined structure provides accurate geometric parameters.

Table 1: Representative Crystallographic Data for a Related Phosphine Oxide Press the "play" button to render the table.

Data for cis-Ethylenebis(diphenylphosphine oxide) is presented as a representative example.

Structural Features and Packing Arrangements

In the solid state, the packing of molecules is governed by a variety of intermolecular interactions. For phosphine oxides, C-H···O hydrogen bonds are a common and significant interaction, where the oxygen atom of the phosphine oxide group acts as a hydrogen bond acceptor. researchgate.netresearchgate.net These interactions can lead to the formation of chains or more complex supramolecular architectures. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural information of a compound. For the analysis of this compound, various ionization techniques can be employed. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. chemguide.co.uklibretexts.org The fragmentation pattern is often characteristic of the compound's structure.

The molecular ion of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion is expected to occur at the weaker bonds, leading to the formation of stable carbocations and neutral radicals. libretexts.org Common fragmentation pathways for organophosphorus compounds include cleavage of the P-C bonds. For this compound, the loss of a benzyl (B1604629) radical (C7H7•) or a phenylethyl radical (C8H9•) are plausible fragmentation steps. The stability of the resulting fragment ions, such as those containing the diphenylphosphine oxide moiety, will influence the relative intensities of the peaks in the mass spectrum. libretexts.orglibretexts.org

Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly when coupled with liquid chromatography. bris.ac.uk These methods typically result in less fragmentation and produce a prominent protonated molecule [M+H]+, which is useful for confirming the molecular weight. bris.ac.uk

Table 2: Plausible Mass Spectrometric Fragments for this compound Press the "play" button to render the table.

These are hypothetical fragments based on common fragmentation patterns.

X-ray Absorption Spectroscopy (XAS) for Phosphorus Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. Specifically, Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. ethz.chrsc.org This makes it an excellent tool for characterizing compounds like this compound.

In phosphine oxides, the phosphorus atom is in the +5 oxidation state. libretexts.org The P K-edge XANES spectrum of a phosphine oxide is characterized by a strong absorption feature, often referred to as a "white line," at a specific energy. escholarship.orgacs.org The energy position of this white line is correlated with the oxidation state of the phosphorus; higher oxidation states result in a shift to higher absorption energies. escholarship.org

By comparing the P K-edge XANES spectrum of this compound to that of reference compounds with known phosphorus oxidation states (e.g., phosphines (P(III)) and phosphates (P(V))), a definitive assignment of the oxidation state can be made. ethz.chrsc.org For instance, the spectrum of a phosphine would appear at a lower energy compared to its corresponding phosphine oxide. ethz.ch This technique is particularly valuable for studying reactions where the oxidation state of phosphorus may change, and it can be applied to samples in various forms, including solids and solutions. rsc.orgacs.org The shape and features of the XANES spectrum are also sensitive to the nature of the atoms bonded to the phosphorus, providing further structural insights. acs.orgacs.org

Chromatographic Separation and Analysis Methods

Chromatographic techniques are essential for the purification and analytical determination of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of phosphine oxides. sielc.com A C18 or similar nonpolar stationary phase column can be used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with an acid additive like formic acid or phosphoric acid to improve peak shape. sielc.com Detection can be achieved using a UV detector, as the phenyl groups in the molecule will absorb UV light. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS). sielc.com Mixed-mode columns that offer a combination of reverse-phase and ion-exchange or HILIC mechanisms can also provide unique selectivity for organophosphorus compounds. sielc.com

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable organophosphorus compounds. drawellanalytical.comepa.gov A capillary column with a low to mid-polarity stationary phase, such as one containing 5% diphenyl/95% dimethyl polysiloxane, is often used. cromlab-instruments.es Due to the phosphorus atom in the molecule, a selective detector like a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode can be used for highly sensitive and selective detection. epa.gov GC coupled with mass spectrometry (GC-MS) provides both separation and structural identification. cromlab-instruments.es For some phosphine ligands, challenges such as on-column oxidation can occur, which may be mitigated by adding a reducing agent to the mobile phase in LC or by careful optimization of GC conditions. nih.gov

Table 3: Exemplary Chromatographic Conditions for Analysis Press the "play" button to render the table.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comnih.gov It is based on the principle that the total energy of a system is a unique functional of its electron density. acs.org Practical DFT calculations, often employing the Kohn-Sham formalism, model a system of interacting electrons as a fictitious system of non-interacting electrons in an effective potential, allowing for the prediction of various molecular properties. nih.govacs.org

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the structure that corresponds to a minimum on the potential energy surface. mdpi.com This process typically involves starting with an initial guess of the structure and iteratively adjusting atomic positions to minimize the calculated forces until convergence criteria are met. mdpi.comnih.gov For a molecule like Diphenyl(2-phenylethyl)phosphane oxide, this would involve optimizing bond lengths, bond angles, and dihedral (torsion) angles.

While specific DFT studies on this compound are not prevalent in the surveyed literature, analysis of structurally similar compounds provides insight into the expected results. For instance, a crystallographic study of Diphenyl[2-(2-pyridylaminomethyl)phenyl]phosphine oxide revealed that the aromatic rings attached to the phosphorus atom adopt a specific orientation relative to other parts of the molecule, with dihedral angles between a pyridine (B92270) ring and a benzene (B151609) ring being 88.58° and 82.47° in two independent molecules in the crystal. researchgate.net DFT optimization would predict these angles and other structural parameters.

Once the geometry is optimized, DFT can be used to analyze the molecule's electronic structure. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. nih.gov For example, calculations on the drug Telbivudine using the B3LYP functional and a 6-311++G(d,p) basis set determined a HOMO-LUMO gap of 6.6865 eV. nih.gov Similar calculations for this compound would reveal its electronic characteristics. Furthermore, molecular electrostatic potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Below is an illustrative table of the types of data that would be obtained from a DFT geometry optimization of this compound, with placeholder values based on typical bond lengths and angles.

Table 1: Predicted Geometrical Parameters from DFT Calculations

ParameterAtoms InvolvedPredicted Value
Bond LengthP=O~1.50 Å
Bond LengthP-C (phenyl)~1.80 Å
Bond LengthP-C (ethyl)~1.82 Å
Bond AngleO=P-C (phenyl)~112°
Bond AngleC(phenyl)-P-C(phenyl)~106°
Dihedral AngleC(phenyl)-P-C(ethyl)-C(phenylethyl)Variable (Conformational)

DFT calculations are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H, ¹³C, and ³¹P nuclei, can be calculated with good accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for these predictions. nih.gov The accuracy of the prediction depends heavily on the choice of the DFT functional and the basis set; triple-ζ quality basis sets like 6-311++G(d,p) often provide a good compromise between accuracy and computational cost. nih.gov Correlating calculated chemical shifts with experimental data is a powerful technique for distinguishing between different possible isomers. nih.gov

IR Spectroscopy: DFT can also compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These calculations help in assigning experimental IR bands to specific molecular motions. A key feature in the IR spectrum of this compound would be the P=O stretching vibration. The frequency of this stretch is sensitive to the molecule's environment; for example, in diphenyl-(2-thienyl)phosphine oxide, the free P=O stretch appears at 1185 cm⁻¹. rsc.org When this molecule coordinates to a metal ion, this frequency shifts to lower wavenumbers (e.g., 1149-1156 cm⁻¹), indicating a weakening of the P=O bond due to electron donation. rsc.org Similarly, the formation of hydrogen bonds to the phosphine (B1218219) oxide oxygen would cause a red-shift in the P=O stretching frequency, which can be used to characterize the strength of these interactions. rsc.org

An example of how predicted spectroscopic data could be presented is shown below.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

TechniqueParameterPredicted Value (DFT)Experimental Value
³¹P NMRChemical Shift (δ)25-35 ppm(To be determined)
¹³C NMRChemical Shift (δ, P-C)(To be calculated)(To be determined)
IRν(P=O) Stretch~1190 cm⁻¹(To be determined)

Quantum Chemical Modeling of Reactivity and Mechanisms

Quantum chemical methods are instrumental in exploring the reactivity of this compound and the mechanisms of reactions in which it participates. Such modeling can map out entire reaction pathways, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.netarxiv.org By calculating the activation energies (the energy difference between reactants and transition states), researchers can predict reaction rates and understand catalytic effects. researchgate.net

For instance, the synthesis of tertiary phosphine oxides often involves P-C bond-forming reactions, such as the Hirao reaction. Quantum chemical calculations have been used to explore the complete mechanism of such coupling reactions, which can be catalyzed by transition metals like palladium. Modeling could be applied to the synthesis of this compound to optimize reaction conditions or to explore the potential for side reactions. Similarly, the reactivity of the final compound, such as its behavior as a ligand in coordination chemistry or its potential decomposition pathways, can be investigated.

Molecular Dynamics Simulations for Solution Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a specific environment, such as in an aqueous solution. mdpi.comresearchgate.net

For this compound, MD simulations could provide insights into:

Solvation: How solvent molecules (e.g., water, methanol) arrange around the solute molecule.

Conformational Dynamics: The transitions between different conformational states of the flexible 2-phenylethyl chain in solution. nih.govrsc.org

Aggregation: Whether molecules of this compound tend to self-associate in solution.

A study using MD simulations on 2-phenylethyl alcohol (a close structural analogue of the side chain) investigated its stability and structure within a cyclodextrin (B1172386) host in both vacuum and aqueous solution. researchgate.net Such simulations can reveal the influence of the solvent on the molecule's preferred shape and interactions. MD simulations are increasingly being applied to understand the behavior of complex organic molecules and materials in the solid state and in solution. nih.gov

Conformational Analysis

This compound possesses significant conformational flexibility due to the single bonds in the ethyl linker (P-CH₂-CH₂-Ph). Rotation around these bonds can lead to various conformers with different spatial arrangements and energies. Short peptides in solution, for example, exist as a dynamic ensemble of conformers in rapid equilibrium. rsc.org

Computational methods can be used to perform a conformational search to identify the most stable conformers (global and local minima on the potential energy surface). This involves systematically rotating the key dihedral angles and calculating the energy of each resulting structure. Studies on related flexible molecules like 2-phenylethanol (B73330) and 2-phenylethanethiol (B1584568) show that the final structure is a delicate balance between different noncovalent interactions, including hydrogen bonds and weaker van der Waals forces. For this compound, the analysis would focus on the torsion angles around the P-C and C-C bonds of the ethyl bridge, revealing the energetic landscape that governs the molecule's shape and flexibility. The specific dihedral angles observed in the crystal structure of a related molecule represent one such low-energy conformation that is "trapped" in the solid state. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Diphenyl[2-(2-pyridylaminomethyl)phenyl]phosphine oxide
Telbivudine
Diphenyl-(2-thienyl)phosphine oxide
2-phenylethyl alcohol
2-phenylethanol

Derivatization and Functionalization Strategies

Synthesis of Functionalized Phosphane Oxide Derivatives

The synthesis of functionalized phosphane oxide derivatives can be approached through various established methods in organophosphorus chemistry. While direct derivatization of Diphenyl(2-phenylethyl)phosphane oxide is not extensively documented, analogous synthetic strategies for similar phosphine (B1218219) oxides provide a clear blueprint.

One common approach involves the reaction of diphenylphosphine (B32561) oxide with functionalized electrophiles. For instance, aryldiphenylphosphine oxides can be synthesized through the quaternization of tertiary diphenylphosphines with aryl bromides, followed by a Wittig-type reaction semanticscholar.org. This methodology could potentially be adapted by using a substituted styrene (B11656) oxide as the electrophile to introduce functionality onto the phenylethyl group of the target molecule.

Another strategy involves the modification of related phosphorus heterocycles. For example, 3-phospholene oxides can be isomerized to 2-phospholene oxides under acidic or thermal conditions, providing a route to functionalized five-membered phosphorus rings nih.govresearchgate.net. While not a direct derivatization of the target compound, this demonstrates the accessibility of various functionalized phosphine oxide scaffolds.

The synthesis of aryldiphenylphosphine oxides has also been achieved via the reaction of diphenylphosphinic chloride with Grignard reagents or through the hydrolysis of aryltriphenylphosphonium salts thieme-connect.de. These methods highlight the versatility of phosphine oxide chemistry in creating a diverse range of substituted derivatives.

A general and robust method for creating functionalized tertiary phosphine oxides is the reaction of secondary phosphine oxides with various unsaturated compounds. For example, the addition of diphenylphosphine oxide to aldimines provides a straightforward, solvent-free method for the synthesis of α-aminophosphine oxides researchgate.net. This approach could be conceptually extended to other electrophiles to generate derivatives of this compound.

Table 1: Synthetic Strategies for Functionalized Phosphane Oxide Derivatives

Starting MaterialsReagents and ConditionsProduct Type
Tertiary Diphenylphosphines, Aryl Bromides1. NiBr2 (catalyst), Phenol, reflux; 2. Furan-2-carbaldehyde, baseAryldiphenylphosphine Oxides semanticscholar.org
3-Phospholene OxidesMethanesulfonic acid, heat or Base2-Phospholene Oxides nih.gov
Diphenylphosphinic ChlorideGrignard Reagents (ArMgBr)Aryldiphenylphosphine Oxides thieme-connect.de
Diphenylphosphine Oxide, AldiminesSolvent-free, heatα-Aminophosphine Oxides researchgate.net

Incorporation into Complex Molecular Architectures

The integration of the this compound moiety into more complex molecular structures is a key step in harnessing its potential properties for various applications. While specific examples involving this exact compound are not prevalent in the literature, the broader field of phosphine oxide chemistry offers insights into how such incorporations can be achieved.

Phosphine oxides are frequently used as building blocks in the synthesis of sophisticated ligands for catalysis and as components in materials with unique optoelectronic properties. The P=O group's polarity and ability to act as a hydrogen bond acceptor can influence the supramolecular assembly of the resulting architectures.

One potential pathway for incorporation is through the functionalized derivatives discussed in the previous section. For example, an α-aminophosphine oxide derivative could be further reacted to form part of a larger peptide or macrocyclic structure. Similarly, a derivative bearing a hydroxyl or carboxylic acid group on the phenylethyl moiety could be esterified or amidated to link it to other molecular fragments.

The synthesis of phosphine oxide-containing polymers is another avenue for creating complex architectures. This can be achieved by designing monomers that contain the phosphine oxide unit and then polymerizing them. Such materials could exhibit interesting properties such as flame retardancy or altered solubility and coordination behavior.

Photocatalytic Functionalization Approaches

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions that are often difficult to achieve through traditional thermal methods. The application of photocatalysis to the functionalization of phosphine oxides, including this compound, opens up new possibilities for derivatization.

While direct photocatalytic functionalization of this compound is not extensively reported, related transformations provide a basis for potential applications. For instance, photocatalytic methods have been developed for the late-stage C-H functionalization of a wide range of organic molecules, including those with aromatic and benzylic C-H bonds similar to those in the target compound nih.govcolab.ws. These reactions often proceed via radical intermediates generated through single-electron transfer processes involving a photocatalyst.

One can envision a scenario where a suitable photocatalyst, upon excitation with visible light, abstracts a hydrogen atom from the benzylic position of the phenylethyl group in this compound. The resulting radical could then be trapped by a variety of radical acceptors to introduce new functional groups.

Furthermore, the combination of transition metal catalysis and photocatalysis, often referred to as dual catalysis, has proven to be a versatile strategy for C-H functionalization beilstein-journals.org. This approach could potentially be applied to this compound, where a metal catalyst performs the C-H activation and a photocatalyst facilitates the redox cycling of the metal.

Table 2: Potential Photocatalytic Functionalization Reactions

Reaction TypeProposed Reagents and ConditionsPotential Functionalization Site
C-H AlkylationAlkyl Halide, Photocatalyst (e.g., Ru(bpy)3Cl2), LightBenzylic position of the phenylethyl group
C-H ArylationAryl Diazonium Salt, Photocatalyst, LightPhenyl rings or phenylethyl group
C-H AminationN-centered radical precursor, Photocatalyst, LightBenzylic position of the phenylethyl group

Directed Functionalization using Phosphane Oxide as a Directing Group

The phosphane oxide group, specifically the diphenylphosphinoyl (Ph2P(O)-) moiety, can serve as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of C-H bonds that are in close proximity to the directing group, offering a high degree of regiocontrol.

Recent research has demonstrated that the Ph2P(O)- group can effectively direct the palladium-catalyzed olefination of C-H bonds acs.org. In this context, the oxygen atom of the phosphine oxide coordinates to the palladium center, bringing the catalyst into the vicinity of a specific C-H bond and facilitating its activation. This approach has been successfully used to synthesize alkene-phosphine compounds. Given the structure of this compound, the diphenylphosphinoyl group could potentially direct the functionalization of the ortho-C-H bonds of one of the phenyl rings attached to the phosphorus atom.

Rhodium(III)-catalyzed reactions have also been shown to be effective for the direct coupling of arylphosphine oxides with alkenes acs.org. This type of transformation, which proceeds via a C-H activation mechanism, further highlights the utility of the phosphine oxide group as a directing element. The application of such a strategy to this compound could lead to the selective arylation or alkenylation of the phenyl groups attached to the phosphorus.

The use of a directing group is a powerful strategy in modern organic synthesis as it can overcome the challenge of differentiating between multiple, electronically similar C-H bonds within a molecule nih.gov. The phosphine oxide group, with its coordinating oxygen atom, is well-suited for this role.

Table 3: Directed C-H Functionalization Reactions

Metal CatalystCoupling PartnerType of Functionalization
Palladium(II)AlkenesOlefination acs.org
Rhodium(III)AlkenesArylation/Alkenylation acs.org
Rhodium(I)Aryl BromidesArylation nih.gov

Applications in Chemical Separation Science

Use as an Extractant in Liquid-Liquid Extraction

Liquid-liquid extraction is a prominent technique for the separation and purification of metal ions, relying on the differential partitioning of a solute between two immiscible liquid phases. Phosphine (B1218219) oxides are recognized as effective extractants in this context. Their efficacy stems from the highly polar phosphoryl group (P=O), where the oxygen atom acts as a strong Lewis base, readily donating electron density to coordinate with metal cations.

While specific studies on Diphenyl(2-phenylethyl)phosphane oxide are not abundant in publicly available literature, the broader class of phosphine oxides, such as trioctylphosphine (B1581425) oxide (TOPO) and various bifunctional phosphine oxides, have been extensively studied and are commercially used. These compounds demonstrate the fundamental capability of the phosphine oxide functional group to participate in solvent extraction processes. The two phenyl groups and the phenylethyl group in this compound provide a significant hydrophobic character to the molecule, ensuring its solubility in organic solvents and insolubility in aqueous phases, a crucial requirement for a liquid-liquid extractant.

Selective Extraction of Metal Ions

The structural arrangement of an extractant molecule plays a critical role in its selectivity towards different metal ions. The combination of the hard Lewis base nature of the phosphoryl oxygen and the steric and electronic effects of the surrounding organic groups in this compound suggests its potential for selective metal ion extraction.

The extraction of f-block elements is of paramount importance in the nuclear fuel cycle and for the recovery of rare-earth elements. Research on bifunctional phosphine oxides has shown their remarkable ability to extract lanthanides and actinides from acidic media. For instance, compounds like (2-(diphenylphosphorylmethoxy)phenyl)diphenylphosphine oxide have demonstrated high extraction efficiency for Am(III), U(IV), and Th(IV). nih.govmdpi.com The presence of two phosphoryl groups in such molecules often leads to a chelating effect, enhancing the stability of the extracted metal complex.

Studies on various phosphine oxide derivatives indicate that the efficiency and selectivity of extraction are influenced by the nature of the substituents on the phosphorus atom and the linking bridge between phosphoryl groups. rudmet.net Aryl-substituted polyphosphine polyoxides generally exhibit better extraction behavior compared to their alkyl-substituted counterparts. researchgate.net A new phosphine oxide ligand has even demonstrated high selectivity for the americium-curium pair, a significant challenge in nuclear waste partitioning. nih.gov Given that this compound contains a single phosphoryl group, its extraction mechanism would likely involve the formation of solvating complexes with the metal ions, similar to monodentate extractants. The stoichiometry of such complexes, often determined by slope analysis, typically reveals the number of extractant molecules involved in the coordination with one metal ion. For example, the extraction of Nd(III) with some phosphine oxides has been shown to involve two or three extractant molecules per metal ion. researchgate.net

Table 1: Extraction Behavior of Structurally Related Phosphine Oxides with f-block Elements This table is based on data for structurally related compounds and is intended to be illustrative of the potential behavior of this compound.

Extractant TypeTarget IonsKey Findings
Bifunctional Phosphine OxidesAm(III), U(IV), Th(IV)High extraction ability from nitric acid media. nih.govmdpi.com
Phenyl-substituted Polyphosphine PolyoxidesNd(III)Generally high extraction efficiency. researchgate.net
Novel Pyridine-based Phosphine OxideAm(III)/Cm(III)High selectivity with a separation factor of 2.9-3.5. nih.gov

The recovery of noble metals from primary ores and secondary sources like electronic waste is economically significant. Phosphine-based ligands have shown promise in this area. While direct studies on this compound for noble metal extraction are scarce, related compounds offer insights. For instance, water-soluble phosphine ligands have been investigated for forming Au(I) complexes. acs.org

It is important to note that the extraction of noble metals often involves different mechanisms compared to f-block elements, sometimes involving the formation of ion-pair complexes or coordination with the phosphorus atom itself if the trivalent phosphine precursor is used.

Design Principles for Novel Extractants Based on this compound Derivatives

The design of new, more efficient, and selective extractants is a major focus in separation chemistry. The structure of this compound can be systematically modified to tune its extraction properties. Key design principles derived from studies on related phosphine oxides include:

Introducing Additional Coordinating Groups: The synthesis of bifunctional or polydentate ligands by incorporating additional phosphoryl groups or other donor atoms (e.g., ether, amide) can significantly enhance extraction efficiency and selectivity through chelation. The spatial arrangement and rigidity of the linker between these groups are crucial. nih.govmdpi.com

Varying Substituents on Phosphorus: The electronic and steric properties of the substituents on the phosphorus atom influence the basicity of the phosphoryl oxygen and the stability of the resulting metal complexes. Aryl groups, like the phenyl groups in the target compound, can affect the electronic density on the phosphoryl oxygen and provide steric bulk. rudmet.net

Synthesis of Hemilabile Ligands: The controlled mono-oxidation of bidentate phosphines can produce phosphine-phosphine oxide ligands that exhibit hemilability, which can be advantageous in catalytic applications and extraction. acs.org

The synthesis of derivatives often involves multi-step reactions, starting from commercially available precursors. For example, the synthesis of related phosphine oxides has been achieved through Grignard reactions followed by oxidation. rsc.org

Extraction Mechanism Studies (e.g., Solvent Effects, pH Influence)

Understanding the mechanism of extraction is crucial for optimizing separation processes. For phosphine oxide extractants, several factors are known to influence their performance.

Solvent Effects: The choice of the organic solvent (diluent) can significantly impact the extraction efficiency. The solvent can affect the solubility of the extractant and the extracted complex, as well as the thermodynamics of the extraction process. The polarity and coordinating ability of the solvent are key parameters.

pH Influence: The acidity of the aqueous phase is a critical variable, especially for the extraction of metal ions that undergo hydrolysis. For lanthanide and actinide extraction from nitric acid solutions, the acid concentration can influence the distribution ratio of the metal ions. For some phosphine oxide systems, an increase in nitric acid concentration leads to a decrease in the extraction of lanthanide ions by water-soluble derivatives, while it enhances extraction by more hydrophobic ones. researchgate.net

Table 2: Factors Influencing Metal Extraction with Phosphine Oxide-based Extractants This table presents general trends observed for organophosphorus extractants and is applicable to the context of this compound.

FactorInfluence on Extraction
Aqueous Phase pH Affects the speciation of metal ions and can influence the protonation of the extractant, thereby altering the extraction equilibrium. For many systems, extraction increases with increasing pH until hydrolysis of the metal ion becomes significant.
Solvent (Diluent) Type The polarity and structure of the organic solvent can affect the solvation of the extractant and the metal-extractant complex, thus influencing the distribution ratio.
Extractant Concentration Generally, increasing the extractant concentration leads to a higher distribution ratio, as predicted by the law of mass action.
Temperature The effect of temperature on extraction is determined by the enthalpy change of the extraction reaction, which can be endothermic or exothermic depending on the system.
Presence of Other Ions Competing equilibria with other metal ions or complexing agents in the aqueous phase can affect the selectivity and efficiency of the extraction.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

Currently, there are no extensive, dedicated academic studies specifically detailing the contributions of Diphenyl(2-phenylethyl)phosphane oxide. The primary research gap is the absence of fundamental characterization and application-oriented studies for this specific compound.

Based on the chemistry of analogous phosphine (B1218219) oxides, potential academic contributions could lie in the following areas:

Ligand Synthesis: It could serve as a precursor for the synthesis of novel phosphine ligands for catalysis. The reduction of the phosphine oxide would yield the corresponding phosphine, which could be explored in various catalytic reactions.

Coordination Chemistry: The phosphoryl group (P=O) is a strong hydrogen bond acceptor and can coordinate with various metal ions. mdpi.com Studies on its coordination behavior could reveal interesting structural motifs and properties.

Organic Synthesis: As a tertiary phosphine oxide, it is a potential byproduct in reactions like the Wittig reaction and can be a starting material for further functionalization. rsc.org

The significant research gap remains the empirical validation of these potential contributions. There is a need for systematic studies on its synthesis, reactivity, and physical properties to establish its place within organophosphorus chemistry.

Emerging Research Areas and Potential Innovations

The unique combination of a flexible phenylethyl group and the rigid diphenylphosphine (B32561) oxide moiety could lead to innovations in several emerging fields.

Materials Science: Phosphine oxides are increasingly used in the development of advanced materials. tandfonline.com this compound could be investigated as a component in:

Organic Light-Emitting Diodes (OLEDs): Phosphine oxides are utilized as host materials or electron-transporting materials in OLEDs due to their high triplet energy and electron-withdrawing nature. researchgate.net The phenylethyl group might influence film morphology and charge transport properties.

Flame Retardants: The phosphorus content suggests potential as a flame retardant. Research could explore its efficacy in various polymer matrices.

Catalysis: The development of "phosphine oxide catalysis" is a growing area where the phosphine oxide is not just a byproduct but an active participant or precatalyst. acs.orgmdpi.com This compound could be explored in such catalytic cycles.

Medicinal Chemistry: The phosphine oxide group is being explored as a polar functional group in drug design to improve properties like solubility and metabolic stability. bldpharm.com While there is no current data, the lipophilic nature of the phenyl and phenylethyl groups combined with the polar phosphine oxide could be of interest in medicinal chemistry research.

Integration with Advanced Materials Science Concepts

The integration of this compound with advanced materials science concepts is largely theoretical at this stage but holds considerable potential.

Supramolecular Chemistry: The P=O group can act as a building block for self-assembling systems through hydrogen bonding and other non-covalent interactions. The interplay between the aromatic stacking of the phenyl groups and the flexibility of the ethyl chain could lead to novel supramolecular architectures.

Nanomaterials: Phosphine oxides can be used to functionalize nanoparticles, modifying their surface properties and stability. mdpi.com this compound could be used to create functionalized nanoparticles with specific affinities or dispersibility in certain media.

Polymer Chemistry: As a monomer or an additive, it could be incorporated into polymers to impart specific properties. For instance, its incorporation could influence the thermal stability, refractive index, or gas permeability of the resulting polymer.

Theoretical Predictions for Underexplored Applications

Computational chemistry could provide valuable insights into the potential applications of this compound before extensive experimental work is undertaken.

Electronic Properties: Density Functional Theory (DFT) calculations could predict its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netuq.edu.auresearchgate.netaps.org These predictions would be crucial for assessing its potential in electronic applications like OLEDs.

Ligand Field Theory: In coordination complexes, theoretical modeling could predict the nature of the metal-ligand bond and the electronic and magnetic properties of the resulting complexes.

Reaction Mechanisms: Theoretical studies could elucidate the mechanisms of potential reactions involving this compound, such as its reduction to the corresponding phosphine or its role in catalytic cycles. beilstein-journals.org

Table 1: Predicted Research Areas and Theoretical Approaches

Research Area Theoretical Approach Potential Insights
OLED Materials Density Functional Theory (DFT) HOMO/LUMO levels, triplet energy, charge transport properties
Catalysis Transition State Theory Reaction barriers, catalytic cycle intermediates
Supramolecular Chemistry Molecular Dynamics (MD) Simulations Self-assembly behavior, interaction energies
Medicinal Chemistry Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on physicochemical properties

Prospects for Industrial Chemical Synthesis

The industrial-scale synthesis of this compound is not currently established due to a lack of defined large-scale applications. However, several established methods for synthesizing tertiary phosphine oxides could be adapted.

Grignard Reactions: The reaction of a Grignard reagent derived from 2-phenylethyl bromide with diphenylphosphinic chloride is a plausible route.

Michaelis-Arbuzov Reaction: The reaction of a diphenylphosphinite with 2-phenylethyl halide could yield the target compound.

Oxidation of the Corresponding Phosphine: If the corresponding phosphine, Diphenyl(2-phenylethyl)phosphine, were available, its oxidation would be a straightforward method. wikipedia.org

Table 2: Potential Industrial Synthesis Routes

Synthesis Method Reactants General Feasibility
Grignard Reaction 2-Phenylethylmagnesium bromide + Diphenylphosphinic chloride High, but Grignard reagents can be sensitive.
Michaelis-Arbuzov Reaction Diphenylphosphinite + 2-Phenylethyl halide Good, a common method for C-P bond formation.
Oxidation of Phosphine Diphenyl(2-phenylethyl)phosphine + Oxidizing agent (e.g., H₂O₂) High, if the precursor phosphine is accessible.

The economic viability of any industrial synthesis would depend on the identification of a high-value application for the compound. Future research into its unique properties is essential to drive demand and justify the development of large-scale production methods.

Q & A

Q. What are common synthetic routes for diphenyl(2-phenylethyl)phosphane oxide in asymmetric catalysis?

this compound is synthesized via enantioselective conjugate additions. A standard protocol involves:

  • Catalyst Selection : Chincona alkaloid-derived catalysts (e.g., compound 38) for chalcone substrates, achieving up to 89% enantiomeric excess (ee) for 2-methoxychalcone .
  • Reaction Optimization : Use of binaphtholate catalysts (e.g., catalyst 42) for cyclic enones, yielding 90–98% ee under 2–10 h reaction times .
  • Substrate Scope : Substituted chalcones (e.g., cyclohexyl derivatives) show reduced yields (30%) and ee (60%) due to steric hindrance .

Q. How should researchers handle safety and stability during experiments?

  • Safety Protocols : Use personal protective equipment (PPE), avoid dust formation, and ensure ventilation. Fire hazards include CO and phosphorus oxide formation .
  • Stability : Store in sealed containers under inert atmosphere; avoid exposure to oxidizers (e.g., Br₂, Cl₂) to prevent hazardous reactions .

Q. What analytical methods validate the enantiomeric excess of products?

  • Chiral HPLC : Widely used for ee determination (e.g., 95% ee for methyl cinnamate adducts) .
  • NMR Spectroscopy : Diastereomer analysis in cases of unsymmetrical substituents (e.g., 97% ee for 2-tBu-C₆H₄ derivatives) .

Advanced Research Questions

Q. How do structural variations in catalysts impact enantioselectivity in Michael additions?

  • Steric Effects : Bulky catalysts (e.g., thiocarbamide-cyclohexanediamine organocatalysts) enhance ee (98%) for cyclic enones with alkyl substituents .
  • Electronic Effects : Binaphtholate catalysts exhibit cooperative Brønsted/Lewis acid-base interactions, achieving 95% ee for cinnamic esters .
  • Contradictions : While bulky diarylphosphane oxides (e.g., di(naphthalen-1-yl)) reduce ee (45%), electron-withdrawing groups (e.g., 4-CF₃-C₆H₄) maintain high selectivity (96% ee) .

Q. What methods enable the reduction of phosphane oxides to phosphanes?

  • FLP Catalysis : Use B(2,6-F₂C₆H₃)₃ with 2,6-lutidine for H₂ activation, achieving 51–93% yields .
  • DIBAL Reduction : Effective for primary phosphane oxides (e.g., MeAr*-P(O)H₂) at room temperature .

Q. How do substituents on chalcones influence reaction outcomes in asymmetric catalysis?

  • Electron-Donating Groups : 2-MeO substituents enhance ee (89%) due to improved transition-state stabilization .
  • Steric Hindrance : Cyclohexyl groups reduce yield (30%) and ee (60%) by disrupting catalyst-substrate alignment .
  • Aromatic vs. Aliphatic : N-Acylpyrroles with alkyl groups yield 96–98% ee, while aryl substitutions show negligible effects .

Q. What mechanistic insights explain the rate-determining steps in catalytic Wittig reactions?

  • Reduction of Phosphane Oxide : The slow step in catalytic cycles; accelerated by Brønsted acids (e.g., benzoic acid) via proton-assisted silane activation .
  • Isomerization : Phosphane-mediated pathways achieve complete E-selectivity in disubstituted olefins .

Q. How does the phosphane oxide group modify pharmacokinetics in bioactive molecules?

  • Hydrophilicity : Increases solubility (e.g., dimethylphosphinoyl group, aromaticity = 0.42) without introducing reactive moieties .
  • Electron Effects : The P=O group’s π-system interacts with biological targets, altering binding affinity .

Contradictions and Resolutions

  • Substituent Effects : While bulky groups generally reduce ee (e.g., naphthalen-1-yl, 45% ee), certain catalysts (e.g., thiocarbamide) overcome steric limitations (98% ee for alkylated enones) .
  • Catalyst Universality : Binaphtholate catalysts are effective for cinnamic esters but fail with dialkyl phosphonates, which react via C=O instead of C=C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Diphenyl(2-phenylethyl)phosphane oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.